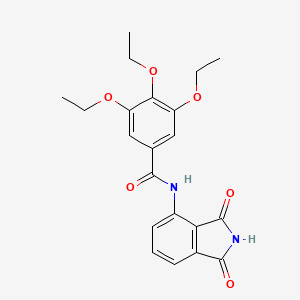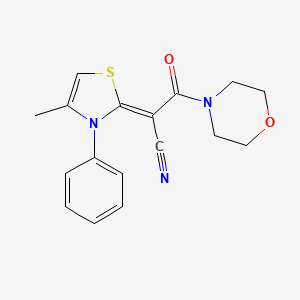
N-(1,3-dioxoisoindol-4-yl)-3,4,5-triethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dioxoisoindol-4-yl)-3,4,5-triethoxybenzamide, also known as DTB or Compound 1, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. DTB is a synthetic compound that has been developed through a series of chemical reactions and has shown promise in various areas of research. In
Applications De Recherche Scientifique
Cancer Research: Cytotoxic Agent Development
This compound has been explored for its potential as a cytotoxic agent in cancer research. The structural similarity to known cytotoxic scaffolds suggests that it could be used to design and synthesize novel derivatives with the aim of discovering potent anticancer drugs. These derivatives could be screened for their in vitro cell viability/cytotoxic studies against various cancer cell lines to determine their efficacy .
Medicinal Chemistry: PROTAC Technology
In medicinal chemistry, the compound has been linked to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic approach that targets specific proteins for degradation. The compound’s structure could serve as a ligand for E3 ubiquitin ligase, playing a crucial role in the development of protease degradation drugs, which are gaining attention for their selective and efficient action .
Organic Synthesis: Catalysis
Researchers have investigated the use of related compounds in the study of new catalytic protocols for the synthesis of organic compounds. The compound could potentially be used in Michael addition reactions with N-heterocycles to chalcones, contributing to the synthesis of bioactive compounds with improved green metrics .
Pharmaceutical Development: Apremilast Synthesis
The compound has been mentioned in the context of pharmaceutical development, particularly in the synthesis of Apremilast. Apremilast is a medication used to treat psoriasis and psoriatic arthritis, acting as a selective inhibitor of phosphodiesterase 4 (PDE4). The compound could be involved in an improved process for the preparation of Apremilast or its pharmaceutically acceptable salts .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound could be used to study enzyme inhibition, specifically targeting enzymes like indoleamine pyrrole-2,3-dioxygenase-1 (IDO1). IDO1 is implicated in the pathogenesis of cancer and other diseases, and inhibitors of this enzyme are of significant interest for therapeutic applications .
Drug Design: Small-Molecule Inhibitors
The compound’s framework could be utilized in the design of small-molecule inhibitors. Given its structural features, it may bind effectively to target proteins, potentially leading to the development of new drugs with enhanced efficacy and reduced side effects .
Chemical Biology: Targeted Protein Degradation
In chemical biology, the compound could be part of targeted protein degradation strategies. By acting as a linker molecule in the design of bifunctional degraders, it could facilitate the ubiquitination and subsequent proteasomal degradation of disease-related proteins .
Pharmacokinetics: ADME Studies
Lastly, the compound could be used in pharmacokinetic studies, particularly in Absorption, Distribution, Metabolism, and Excretion (ADME) calculations. These studies are crucial for understanding the drug-like properties of new compounds and optimizing their pharmacological profiles .
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-4-27-15-10-12(11-16(28-5-2)18(15)29-6-3)19(24)22-14-9-7-8-13-17(14)21(26)23-20(13)25/h7-11H,4-6H2,1-3H3,(H,22,24)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQUUHYWROZWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride](/img/structure/B2603623.png)

![ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2603627.png)
![9-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![[4-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2603630.png)


![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2603635.png)

![tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2603638.png)
![5-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-1H-1,2,3-benzotriazole](/img/structure/B2603639.png)


![N-(3,4-dimethoxyphenyl)-1-{[4-(3-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide](/img/structure/B2603645.png)